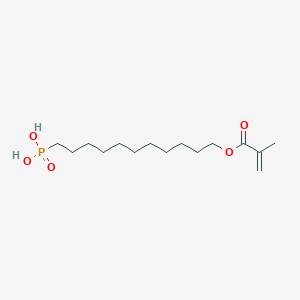

11-Methacryloyloxyundecylphosphonic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

11-(2-methylprop-2-enoyloxy)undecylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29O5P/c1-14(2)15(16)20-12-10-8-6-4-3-5-7-9-11-13-21(17,18)19/h1,3-13H2,2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDHARNGDKAQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 11 Methacryloyloxyundecylphosphonic Acid

Approaches to Phosphonate-Methacrylate Monomer Synthesis

The creation of monomers bearing both phosphonate (B1237965) and methacrylate (B99206) functionalities can be achieved through several strategic synthetic routes. These methods typically focus on first assembling a precursor molecule containing the phosphonate ester and then introducing the methacrylate group, or vice versa.

Esterification and transesterification are common methods for forming the ester linkage in phosphonate-methacrylate monomers. researchgate.netgoogle.com Direct esterification may involve the reaction of a phosphonic acid with a hydroxyl-containing methacrylate or, more commonly, the condensation of a phosphonate diol with methacryloyl chloride. researchgate.net

Transesterification offers an alternative pathway, where an existing alkyl (meth)acrylate, such as methyl methacrylate, reacts with an alcohol that contains a phosphonate group. google.comgoogle.com This process is typically driven by the removal of a low-boiling-point alcohol byproduct (e.g., methanol) through azeotropic distillation. google.com The reaction requires a catalyst, with tin-based compounds like dibutyl tin oxide being frequently used. google.com To prevent the premature polymerization of the methacrylate monomer during the reaction, which is conducted at elevated temperatures (60°C to 140°C), a polymerization inhibitor is essential. google.com More recent methods have also employed lithium alkoxides to facilitate the transesterification of poly(methyl methacrylate) polymers, a strategy that can be adapted for monomer synthesis. nih.gov

| Reaction Type | Reactants | Key Conditions/Catalysts | Reference |

| Direct Esterification | Phosphonate Diol + Methacryloyl Chloride | - | researchgate.net |

| Transesterification | Alkyl (Meth)acrylate + Phosphonate Alcohol | Tin-based catalysts (e.g., Dibutyl tin oxide), Polymerization inhibitor, Heat (60-140°C), Removal of alcohol byproduct | google.comgoogle.com |

| Transesterification | Poly(methacrylate) + Phosphonate Alcohol | Lithium Alkoxides (prepared from alcohol + LDA) | nih.gov |

The phospha-Michael addition is a powerful, atom-efficient method for forming carbon-phosphorus bonds, which is central to building phosphonate monomers. rsc.org This reaction involves the conjugate addition of a phosphorus-centered nucleophile, such as a dialkyl phosphite, to an electron-deficient alkene like an acrylate (B77674) or vinylphosphonate (B8674324). rsc.orgacs.org

A versatile strategy involves a multi-step sequence where an amine serves as a linker. acs.org For instance, a primary amine can be reacted with diethyl vinylphosphonate in a highly selective single Michael addition. The resulting aminoalkylphosphonate intermediate can then be condensed with methacryloyl chloride to attach the polymerizable group. acs.org The effectiveness and pathway of the Michael addition are highly dependent on the catalyst and reaction conditions. rsc.org Strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting the addition of phosphonates to acrylamides. rsc.org The reaction can also be catalyzed by Lewis and Brønsted acids, which activate the Michael acceptor. rsc.org

The final and critical step in synthesizing 11-Methacryloyloxyundecylphosphonic acid is the conversion of its dialkyl phosphonate ester precursor into the target phosphonic acid. acs.org This dealkylation is most commonly achieved through two robust methods: acidic hydrolysis or reaction with a halotrimethylsilane. nih.govresearchgate.net

Acidic Hydrolysis: This method typically involves refluxing the dialkyl phosphonate with a concentrated strong acid, such as hydrochloric acid (HCl). nih.govnih.gov The reaction proceeds in two consecutive steps to cleave both ester groups. nih.gov While effective, this approach uses harsh conditions that can pose challenges for complex molecules containing other acid-sensitive functional groups. nih.govnih.gov

McKenna Reaction: A milder and often preferred alternative is the McKenna procedure, which involves a two-step reaction. researchgate.netbeilstein-journals.org First, the dialkyl phosphonate is treated with bromotrimethylsilane (B50905) (TMSBr). The silylating agent reacts to form a disilylated intermediate. beilstein-journals.org This intermediate is then subjected to alcoholysis, typically with methanol, which hydrolyzes the silyl (B83357) phosphonate esters to yield the final phosphonic acid. nih.govbeilstein-journals.org The volatile byproducts of this reaction, such as trimethylsilanol (B90980) and hexamethyldisiloxane, are easily removed. beilstein-journals.org

| Method | Reagents | Description | Reference |

| Acidic Hydrolysis | Concentrated HCl, Water | Refluxing in strong acid cleaves the alkyl ester groups. | nih.govnih.gov |

| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr)2. Methanol (or other alcohol) | Two-step process: silylation of the phosphonate followed by alcoholysis to yield the phosphonic acid. | researchgate.netbeilstein-journals.org |

Challenges and Control of Side Reactions in Synthesis

The synthesis of 11-Methacryloyloxyundecylphosphonic acid is accompanied by several challenges, primarily related to the molecule's bifunctional nature. A significant issue is the potential for undesired side reactions, which can lower the yield and complicate purification.

One major challenge is the hydrolysis of the methacrylate ester bond. nih.gov The conditions required for the acidic hydrolysis of the phosphonate ester (e.g., refluxing in concentrated HCl) can also cleave the ester linking the undecyl chain to the methacrylate group. nih.govnih.gov Furthermore, the phosphonic acid group in the final product is acidic itself and can catalyze the hydrolysis of the methacrylate ester, especially in the presence of water, leading to product instability. beilstein-journals.orgnih.gov Studies on methacrylate monomers functionalized with phosphonic acids have reported this cleavage of the carboxylic ester during the dealkylation of the phosphonate with TMSBr, a side reaction triggered by the acidity of the phosphonic acid function itself. nih.govbeilstein-journals.org

Another significant challenge is preventing the premature polymerization of the methacrylate group during synthesis, particularly in steps that require heat, such as transesterification. google.com This requires the careful addition of polymerization inhibitors to the reaction mixture. google.com

Purification and Isolation Techniques for 11-Methacryloyloxyundecylphosphonic Acid Precursors

The purification and isolation of the dialkyl phosphonate intermediates are crucial for obtaining a high-purity final product. Standard laboratory techniques are employed to separate the desired precursor from unreacted starting materials, catalysts, and byproducts.

Following the synthesis of the precursor, the reaction mixture is often subjected to a series of extractions. For example, after a reaction involving an amine, the mixture might be washed with a dilute acid solution (e.g., 1 wt% HCl) to remove any remaining basic compounds, followed by a wash with brine. researchgate.net

Column chromatography is a widely used technique for separating the phosphonate precursor based on its polarity. This allows for the removal of impurities that have different affinities for the stationary phase. Following purification, the solvent is removed, often by evaporation under reduced pressure, to yield the isolated precursor. researchgate.net In cases where the final phosphonic acid product precipitates from the reaction mixture upon hydrolysis, rapid filtration can be an effective method of isolation to minimize degradation. beilstein-journals.org

Polymerization and Copolymerization of 11 Methacryloyloxyundecylphosphonic Acid

Free Radical Polymerization Kinetics and Mechanisms

Free radical polymerization (FRP) is a fundamental method for polymerizing vinyl monomers like 11-Methacryloyloxyundecylphosphonic acid. The process is typically initiated by the decomposition of a radical initiator, creating free radicals that then react with monomer units to propagate a growing polymer chain. youtube.com The kinetics of FRP are influenced by several factors, including monomer concentration, initiator concentration, temperature, and solvent.

For acidic monomers like methacrylic acid, which shares structural similarities with the subject compound, polymerization kinetics in aqueous solutions are particularly complex. researchgate.net The rate of polymerization can be significantly affected by the pH and ionic strength of the solution, which influence the ionization state of the acid groups. researchgate.net The general kinetic expression for the rate of polymerization (Rp) often shows a dependence on the monomer concentration ([M]) and the initiator concentration ([I]). For the emulsion copolymerization of the related monomers methacrylic acid and ethyl acrylate (B77674), the kinetic relationship was determined to be Rp∝[M]⁰.⁶⁴[I]⁰.⁶⁸[S]⁰.⁴¹, where [S] is the surfactant concentration. researchgate.net This equation highlights the complex interplay of reactants in determining the polymerization rate. researchgate.net

The mechanism involves three main steps:

Initiation: A radical initiator decomposes to form primary radicals, which then add to a monomer molecule to create an initiated monomer radical. youtube.com

Propagation: The initiated radical rapidly adds to subsequent monomer molecules, extending the polymer chain.

Termination: The growth of polymer chains is halted, typically through the combination or disproportionation of two growing radical chains.

Controlled Radical Polymerization Strategies

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques are employed. These methods introduce a dynamic equilibrium between active (radical) and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures. youtube.com

Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization is a highly versatile CRP technique compatible with a wide range of monomers, including those with acidic functional groups. nih.govrsc.org The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. youtube.com The process allows for the synthesis of well-defined homopolymers and complex block copolymers. rsc.org

The RAFT polymerization of monomers similar to 11-Methacryloyloxyundecylphosphonic acid, such as other phosphonated methacrylates, has been successfully demonstrated. rsc.orgmdpi.com For instance, the RAFT polymerization of 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) in methanol, using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator, yielded well-defined homopolymers with low polydispersity (Mw/Mn < 1.2). rsc.org The resulting polymers retain the CTA fragment at the chain end, allowing them to be used as macro-CTAs for subsequent chain extensions to form block copolymers. nih.govrsc.org The addition of acid can sometimes enhance the propagation rate, reducing the required initiator concentration and minimizing termination events, which is particularly useful for synthesizing multiblock copolymers with high end-group fidelity. rsc.org

Table 1: Key Components and Conditions in RAFT Polymerization of Functional Methacrylates

| Component | Example | Role | Source |

|---|---|---|---|

| Monomer | 2-(methacryloyloxy)ethyl phosphorylcholine (MPC), Dimethyl(methacryloyloxy)methyl phosphonate (B1237965) (MAPC1) | Building block of the polymer | rsc.orgrsc.org |

| Chain Transfer Agent (CTA) | 4-cyanopentanoic acid dithiobenzoate (CTP), 2-cyano-2-propyl-benzodithioate (CPDB) | Controls the polymerization, provides "living" character | rsc.orgmdpi.com |

| Initiator | 4,4′-azobis(4-cyanovaleric acid) (ACVA), Azobisisobutyronitrile (AIBN) | Generates initial radicals to start polymerization | rsc.orgmdpi.com |

| Solvent | Methanol, N,N-dimethylformamide (DMF), Water | Dissolves reactants and influences kinetics | rsc.orgrsc.orgnih.gov |

| Temperature | 70 °C | Affects the rate of initiator decomposition and polymerization | mdpi.comnih.gov |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that allows for the synthesis of polymers with controlled molecular architecture. youtube.com The mechanism is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state (e.g., Cu(I) and Cu(II)). youtube.comrsc.org This process maintains a low concentration of active radicals, suppressing termination reactions. youtube.com

ATRP of acidic monomers like methacrylic acid can be challenging because the acidic protons can react with the basic ligands of the catalyst complex. rsc.org However, these challenges can be overcome by adjusting the catalyst system, initiator, and polymerization conditions. nih.gov A variation of ATRP, known as Activators Regenerated by Electron Transfer (ARGET) ATRP, is particularly advantageous as it uses significantly lower concentrations of the copper catalyst and is more tolerant to oxygen. rsc.orgrsc.org In ARGET ATRP, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator species. rsc.org This technique has been successfully used to graft polymer brushes from silica (B1680970) nanoparticles. mdpi.com

Table 2: Typical Components of an ATRP Reaction System

| Component | Example | Function | Source |

|---|---|---|---|

| Monomer | Methyl methacrylate (B99206), Acrylic Acid | The repeating unit of the polymer chain | nih.govresearchgate.net |

| Initiator | Ethyl 2-bromoisobutyrate | An alkyl halide that provides a detachable halogen atom to initiate polymerization | researchgate.net |

| Catalyst | Copper(I) bromide (CuBr), Copper(II) bromide (CuBr₂) | A transition metal salt that facilitates the reversible atom transfer | youtube.comresearchgate.net |

| Ligand | N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) | Binds to the metal catalyst to form a soluble complex and tune its reactivity | researchgate.net |

| Solvent | Toluene, Water | Provides the reaction medium | nih.govmdpi.com |

| Reducing Agent (for ARGET ATRP) | Ascorbic acid, Tin(II) 2-ethylhexanoate (B8288628) | Regenerates the active catalyst form (Cu(I)) from the deactivator (Cu(II)) | rsc.org |

Copolymerization with Diverse Monomers

Copolymerization of 11-Methacryloyloxyundecylphosphonic acid with other monomers is a key strategy to create materials with a wide range of tailored properties, combining the characteristics of each constituent monomer into a single macromolecule.

For example, a poly(methacrylic acid) block can be synthesized and then used to initiate the polymerization of another monomer, or vice versa. researchgate.netwhiterose.ac.uk This approach allows for the creation of amphiphilic block copolymers, which contain both hydrophilic and hydrophobic blocks. uliege.be Such copolymers can self-assemble in solution to form complex nanostructures like micelles and vesicles. nih.gov The synthesis of block copolymers containing segments similar to poly(11-methacryloyloxyundecylphosphonic acid), such as poly(methacrylic acid) or poly(2-methacryloyloxyethyl phosphorylcholine), has been extensively reported. rsc.orgwhiterose.ac.uknsf.gov

Table 3: Examples of Block Copolymer Synthesis Strategies

| Copolymer Type | Synthesis Method | Description | Source |

|---|---|---|---|

| PMMA-b-PEG | ATRP and Click Chemistry | A poly(methyl methacrylate) block is synthesized via ATRP, followed by a click reaction to attach a polyethylene (B3416737) glycol block. | mdpi.com |

| PMEMA–PMAA | RAFT Polymerization | A one-pot synthesis where poly(2-(N-morpholino)ethyl methacrylate) is synthesized first, followed by the polymerization of methacrylic acid. | whiterose.ac.uk |

| PMPC-b-P(DEAm) | RAFT Polymerization | A poly(2-(methacryloyloxy)ethyl phosphorylcholine) macro-CTA is used to polymerize N,N-diethylacrylamide, creating a stimulus-responsive block copolymer. | nih.gov |

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. These structures can be synthesized using two primary approaches: "grafting from" and "grafting onto."

In the "grafting from" method, initiator sites are created along a polymer backbone or on a substrate surface. mdpi.com The polymerization of a second monomer is then initiated from these sites, leading to the growth of grafted chains. For instance, ATRP initiator sites can be chemically attached to silica nanoparticles, and a monomer like tert-butyl methacrylate can be polymerized from the surface to create a dense polymer brush. mdpi.com

The "grafting onto" approach involves attaching pre-synthesized polymer chains to a backbone or surface. nih.gov This can be achieved through reactions between functional groups on the polymer chains and the substrate. For example, hyaluronic acid has been grafted onto the surface of silicone hydrogel materials using thiol-ene "click" chemistry. nih.gov

A "grafting through" method can also be employed, where a macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer to form a graft copolymer. The RAFT process is also suitable for creating graft copolymers, where each repeat unit in the polymer backbone can bear a pendant RAFT agent, which can subsequently be used to graft side chains. nih.gov These techniques allow for the modification of surfaces and the creation of complex, functional materials. nih.gov

Impact of Monomer Structure and Chain Length on Polymerization Behavior

The polymerization behavior of acidic monomers, including those with phosphonic acid groups like 11-methacryloyloxyundecylphosphonic acid, is significantly influenced by the monomer's molecular structure and the length of the spacer chain separating the polymerizable methacrylate group from the acidic phosphonic acid moiety.

Research into methacrylates bearing phosphonic acid groups has explored how variations in the monomer structure affect polymerization and resulting polymer properties. researchgate.net The nature of the spacer and the acidic group itself are key determinants of reactivity and the characteristics of the final polymer. researchgate.net For instance, the free radical homopolymerization of certain novel methacrylates with phosphonic acid groups has been successfully carried out in a solution of ethanol (B145695) and water. researchgate.net

The structure of the monomer plays a critical role in its reactivity during copolymerization. Studies involving the photopolymerization of N,N′-diethyl-1,3-bis(acrylamido)propane (DEBAAP) with various acidic monomers have shown that the nature of the acidic group influences the polymerization rate. mdpi.com Furthermore, the length of the alkyl chain (spacer) in phosphonate-containing block copolymers has been shown to affect the adhesive properties of the resulting polymer, with longer phosphonate blocks leading to higher adhesion on surfaces like hydroxyapatite (B223615). researchgate.net This suggests that the undecyl chain in 11-methacryloyloxyundecylphosphonic acid is a critical structural feature influencing the final properties of the polymer.

Attempted bulk homopolymerization of some phosphonic acid-containing acrylate monomers has been reported to be unsuccessful, resulting in cross-linked polymers. researchgate.net However, copolymerization of these monomers with other monomers, such as methyl methacrylate (MMA), can prevent cross-linking and yield soluble materials. researchgate.net This indicates that the polymerization behavior is sensitive to both the monomer structure and the specific polymerization conditions and comonomers used. The reactivity of such acidic monomers in photopolymerization has been found to be high, comparable to commercial dental crosslinkers. researchgate.net

The table below summarizes key findings on the impact of monomer structure on polymerization.

| Monomer Feature | Impact on Polymerization/Properties | Research Context |

| Nature of Acidic Group | Influences the rate of copolymerization. mdpi.com | Copolymerization with DEBAAP. mdpi.com |

| Spacer Chain Length | Affects the adhesive properties of the resulting polymer on specific substrates. researchgate.net | Adhesion of phosphonate-containing block copolymers. researchgate.net |

| Monomer Type (Acrylate) | Attempted bulk homopolymerization can lead to cross-linked polymers. researchgate.net | Bulk polymerization of phosphonic acid-containing acrylates. researchgate.net |

Post-Polymerization Modification for Acidic Group Generation

Post-polymerization modification (PPM) is a versatile strategy for synthesizing functional polymers by first polymerizing monomers with precursor functional groups, which are then converted into the desired functionality in a subsequent step. nih.govsemanticscholar.org This approach is particularly useful when the desired functional group, such as a phosphonic acid, might interfere with the polymerization process itself. nih.gov The success of PPM relies on reactions that achieve high conversion rates under mild conditions. nih.govsemanticscholar.org

One common PPM strategy for generating acidic phosphonic groups involves the polymerization of monomers containing protected phosphonate esters, followed by a deprotection step. mdpi.comrsc.org For example, dialkyl phosphonate groups can be deprotected to form phosphorus-containing polyacids after the polymer has been formed. mdpi.com This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities, which can then be converted into the acidic form. rsc.org A typical deprotection method involves the hydrolysis of phosphonated ester groups to yield the final acidic copolymers. rsc.org

Another approach involves the chemical modification of a pre-existing polymer backbone. For instance, (co)polymers of acrylic or methacrylic acid are synthetically accessible and can be modified to introduce phosphonic acid groups. mdpi.com A notable example is the efficient conversion of carboxylic acid (–COOH) groups in a polymer to a geminal bis(phosphonic acid) fragment (–C(OH)[P(O)(OH)₂]₂) through reaction with phosphorus trichloride (B1173362) (PCl₃) and phosphorous acid (H₃PO₃), followed by hydrolysis. mdpi.com

The use of reactive polymer scaffolds, such as those made from poly(glycidyl methacrylate) (PGMA), also presents a pathway for introducing acidic functionalities. rsc.orgntu.edu.sg The pendent epoxide groups on PGMA are highly reactive towards nucleophiles, including those that can be used to install or generate acidic groups in one or more steps. rsc.orgntu.edu.sgresearchgate.netresearchgate.net The hydroxyl group that is generated from the ring-opening of the epoxide can also be further functionalized, allowing for the creation of multifunctional polymers. ntu.edu.sgresearchgate.net This method offers a flexible route to a wide variety of customized functional polymers from a readily available precursor. rsc.orgresearchgate.net

| Precursor Polymer/Monomer | Modification Reaction | Resulting Functional Group |

| Polymer with phosphonate ester groups | Deprotection/Hydrolysis mdpi.comrsc.org | Phosphonic acid group |

| Poly(acrylic acid) or Poly(methacrylic acid) | Reaction with PCl₃/H₃PO₃ followed by hydrolysis mdpi.com | Geminal bis(phosphonic acid) group |

| Poly(glycidyl methacrylate) (PGMA) | Nucleophilic ring-opening of epoxide groups rsc.orgntu.edu.sg | Various functionalities, including precursors to acidic groups |

Interfacial Engineering with 11 Methacryloyloxyundecylphosphonic Acid: Self Assembled Monolayers

Formation Mechanisms of 11-Methacryloyloxyundecylphosphonic Acid Self-Assembled Monolayers (SAMs)

The formation of a stable and well-ordered self-assembled monolayer is a spontaneous process driven by the strong affinity of the phosphonic acid headgroup for oxide surfaces and the lateral van der Waals interactions between the alkyl chains. This process involves the chemisorption of the phosphonic acid onto the substrate from a solution, leading to a covalently bonded organic thin film.

The speed at which 11-Methacryloyloxyundecylphosphonic acid molecules assemble on a surface is critically dependent on the condition of the substrate. The adsorption kinetics are significantly influenced by the density of hydroxyl (-OH) groups on the oxide surface. nih.gov Studies on similar long-chain alkylphosphonic acids, such as octadecylphosphonic acid, have shown that a high concentration of surface hydroxyl groups can dramatically accelerate the formation of the monolayer. nih.gov For instance, on an aluminum oxide surface pre-treated with a water plasma to enrich its surface with hydroxyls, complete monolayer formation was observed in less than one minute. nih.gov Conversely, a surface with a lower density of hydroxyl groups exhibits slower adsorption kinetics. nih.gov

The phosphonic acid headgroup (-PO(OH)₂) is responsible for the strong adhesion of the monolayer to the metal oxide substrate. This anchoring can occur through several coordination modes, which involve the deprotonation of the acidic protons and the formation of P-O-Metal bonds. The primary binding modes are classified as monodentate, bidentate, and tridentate. nih.gov

Monodentate: One oxygen atom from the phosphonate (B1237965) group forms a covalent bond with a metal atom on the surface.

Bidentate: Two oxygen atoms from the phosphonate group bind to the surface. This can occur in a "chelating" fashion (binding to the same metal atom) or a "bridging" fashion (binding to two different metal atoms). nih.gov

Tridentate: All three oxygen atoms of the deprotonated phosphonate group (PO₃) coordinate with surface metal atoms. nih.govresearchgate.net

The predominant binding motif is influenced by several factors, including the specific substrate material, surface crystallography, and the packing density of the monolayer. nih.gov Research on phenylphosphonic acid on cobalt oxide has shown that the binding mode can evolve with surface coverage, beginning as a tridentate chelate at low coverage and transitioning to a bidentate chelate as the monolayer approaches saturation. fau.denih.gov The specific binding mode can be identified using spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR), which can distinguish between the P=O, P-O-H, and PO₃ vibrations. nih.gov For example, the disappearance of the P-O-H vibration coupled with the presence of P=O and P-O stretches is indicative of a bidentate coordination. nih.gov

Table 1: Potential Binding Modes of Phosphonic Acid on Oxide Surfaces This table is generated based on generalized findings for phosphonic acids on various oxide surfaces.

| Binding Mode | Description | Key Spectroscopic Features (IR) |

|---|---|---|

| Monodentate | One P-O-Metal bond is formed. | Presence of ν(P=O) and shifted ν(P-O-H) bands. nih.gov |

| Bidentate | Two P-O-Metal bonds are formed (bridging or chelating). | Disappearance of ν(P-O-H) band; presence of ν(P=O) and ν(P-O) bands. nih.gov |

| Tridentate | Three P-O-Metal bonds are formed (bridging). | Characterized by a single broad peak for the delocalized P-O bond. researchgate.net |

Structural Organization and Order of 11-Methacryloyloxyundecylphosphonic Acid SAMs

The quality of a SAM is defined by its structural order, packing density, and molecular orientation. These characteristics are governed by a balance between the headgroup-substrate interaction, lateral intermolecular forces, and terminal group interactions.

The undecyl (C11) chain of 11-Methacryloyloxyundecylphosphonic acid plays a crucial role in the organization of the SAM. The van der Waals forces between adjacent alkyl chains are a primary driving force for the molecules to arrange into a densely packed, ordered structure. Generally, as the alkyl chain length increases, these attractive forces become stronger, leading to more crystalline and well-ordered monolayers. nih.govresearchgate.netacs.orgnih.gov

Studies comparing phosphonic acids with different chain lengths have consistently shown that longer chains result in:

Higher Packing Density: The molecules are more tightly packed together. researchgate.netpsu.edu

Increased Order: The alkyl chains tend to adopt an all-trans conformation and align themselves with a specific tilt angle relative to the surface normal. nih.govacs.org For well-ordered long-chain alkyl phosphates, this tilt angle is often around 30° from the surface normal. nih.govacs.org

Enhanced Stability: The increased intermolecular forces contribute to a more robust and stable film. nih.gov

While very short alkyl chains (less than ten carbons) may form disordered, liquid-like monolayers, the 11-carbon chain of the title compound is sufficient to promote a significant degree of order. nih.govresearchgate.net However, the terminal methacrylate (B99206) group, being bulkier than a simple methyl group, may introduce some degree of disorder at the top of the monolayer compared to a simple alkylphosphonic acid of similar length.

Table 2: General Effect of Alkyl Chain Length on Phosphonic Acid SAM Properties This table summarizes general trends observed for alkylphosphonic and alkyl phosphate (B84403) SAMs.

| Alkyl Chain Length | Packing Density | Order & Crystallinity | Stability |

|---|---|---|---|

| Short (e.g., C6) | Lower, less dense packing. nih.govpsu.edu | Disordered, "liquid-like". nih.gov | Less stable. |

| Medium (e.g., C10-C14) | Intermediate, improves with length. mpg.deresearchgate.net | Increasing order. mpg.deresearchgate.net | Good. |

| Long (e.g., >C15) | Higher, densely packed. nih.govacs.org | High, "crystal-like". nih.govacs.org | Very stable. nih.gov |

Surface density refers to the number of molecules per unit area, while surface coverage describes the extent to which the substrate is covered by the monolayer. Both are critical parameters for determining the efficacy of the SAM as a barrier or functional layer. Phosphonate SAMs are known to form films with good surface coverage. nih.gov

Surface Modification of Inorganic Substrates with 11-Methacryloyloxyundecylphosphonic Acid SAMs

The robust nature of the phosphonate-metal oxide bond makes phosphonic acids excellent molecules for modifying a wide array of inorganic substrates. The stability of these SAMs is notably higher than that of thiol-on-gold systems, making them suitable for more demanding applications. nih.gov

A variety of inorganic oxide surfaces have been successfully modified with phosphonic acid SAMs, including:

Titanium and its alloys (e.g., TiO₂) psu.edu

Aluminum oxide (Al₂O₃) nih.govmpg.de

Silicon oxide (SiO₂) nih.gov

Iron oxides nih.gov

Cobalt, Copper, Tungsten, and Ruthenium oxides researchgate.net

The primary utility of using 11-Methacryloyloxyundecylphosphonic acid for surface modification lies in its terminal methacrylate functionality. Once the SAM is formed, this exposed layer of reactive double bonds provides a platform for subsequent chemical reactions, most notably free-radical polymerization. This allows for the "grafting-from" of polymer brushes directly from the inorganic surface, creating a dense, covalently attached polymer layer. This approach is instrumental in creating organic-inorganic hybrid materials with tailored properties, such as enhanced biocompatibility, controlled wettability, improved lubrication, and corrosion resistance.

Transparent Conductive Oxides (TCOs)

Transparent Conductive Oxides (TCOs), such as Indium Tin Oxide (ITO) and Fluorine-doped Tin Oxide (FTO), are essential components in optoelectronic devices where they serve as transparent electrodes. The performance of these devices is highly dependent on the interfacial properties between the TCO and the active organic layers. The formation of SAMs using phosphonic acids is a well-established strategy to engineer these interfaces, modifying properties like the work function to improve energy level alignment and enhance charge injection or extraction.

While specific experimental data on the self-assembly of 11-Methacryloyloxyundecylphosphonic acid on TCO surfaces is not extensively detailed in publicly available literature, its molecular design makes it a compelling candidate for such applications. The phosphonic acid headgroup is known to form strong, stable bonds with metal oxide surfaces, including ITO. researchgate.net The terminal methacryloyl group provides a reactive site for subsequent polymerization. This allows for the creation of a cross-linked, robust monolayer on the TCO surface. Such a polymerized SAM would be expected to offer superior thermal and chemical stability compared to standard, non-polymerizable alkylphosphonic acid SAMs, a crucial advantage for the longevity and reliability of electronic devices.

Titanium Dioxide (TiO2) and Other Metal Oxides

11-Methacryloyloxyundecylphosphonic acid has been successfully used to form self-assembled monolayers on a variety of metal oxides, most notably titanium dioxide (TiO2), aluminum oxide (Al2O3), and iron oxide (Fe3O4). acs.org The phosphonic acid group serves as a powerful anchor, binding strongly to these surfaces. acs.org

The primary function of the SAM is to alter the surface chemistry of the oxide. A key property that is modified is wettability. Research demonstrates that a SAM of 11-Methacryloyloxyundecylphosphonic acid (also referred to in literature as 11-MPA or PAC11MMA) imparts significant hydrophobicity to a substrate. researchgate.net This effect is largely due to the long, 11-carbon alkyl chain, which organizes into a densely packed layer that repels water. Compared to phosphonic acids with shorter chains, the longer chain of 11-MUPA results in a more ordered and hydrophobic surface. researchgate.net

In one study, the water contact angle on a substrate modified with 11-MUPA was measured, quantifying its effect on surface energy. researchgate.net Furthermore, the polymerizable nature of the methacryloyl tail group has been shown to dramatically enhance interfacial adhesion. The adhesion energy for a hydrogel on a 11-MUPA-treated surface was found to be more than double that of surfaces treated with shorter-chain or non-polymerizable phosphonic acids. researchgate.net This synergy of a densely packed alkyl chain and covalent bonding from the terminal group creates an exceptionally robust interface. researchgate.net

Beyond flat surfaces, 11-MUPA is utilized as a capping agent for metal oxide nanoparticles. It is listed as a suitable capping agent for TiO2 nanocrystals, where it helps prevent aggregation and improves their dispersion in solvents and polymer matrices for the creation of high-refractive-index nanocomposites. Its use has been explicitly documented in the functionalization of Al2O3 and Fe3O4 nanoparticles, where the methacryloyl group can act as a seeding point for polymerization to create inorganic nanoparticle/polymer nanocomposites. acs.org

| Property | Substrate | Value | Significance |

|---|---|---|---|

| Water Contact Angle | Generic Oxide Substrate | 74.7° ± 1.7° researchgate.net | Indicates a hydrophobic surface due to the well-ordered, long alkyl chain. researchgate.net |

| Adhesion Energy | Generic Oxide Substrate | >1500 J/m² researchgate.net | Demonstrates exceptionally strong interfacial adhesion, attributed to both dense packing and covalent bonding via the methacryloyl group. researchgate.net |

Silicon Oxide Surfaces

The native oxide layer (silicon dioxide, SiO2) on silicon wafers provides a versatile platform for surface functionalization, which is critical for applications in biosensors and molecular electronics. Phosphonic acids are known to form dense and robust monolayers on SiO2 surfaces. The process typically involves an initial deposition or physisorption step, followed by thermal annealing to drive off water and form strong, covalent Si-O-P bonds.

Direct experimental studies detailing the formation of 11-Methacryloyloxyundecylphosphonic acid SAMs specifically on silicon oxide are limited. However, based on the well-established chemistry of other long-chain phosphonic acids on SiO2, it is highly anticipated that 11-MUPA can form similar high-quality monolayers. The process would involve the strong anchoring of the phosphonate headgroup to the silica (B1680970) surface.

The most significant feature of a 11-MUPA monolayer on silicon oxide would be the presentation of a surface covered in reactive methacryloyl groups. This functionality is ideal for subsequent surface-initiated polymerization. By exposing the 11-MUPA-modified surface to appropriate monomers and initiators, a dense polymer brush could be grown directly from the substrate. This creates a robust, covalently-bound organic layer whose thickness, density, and chemical nature can be tailored for specific applications, such as creating low-friction surfaces, biocompatible coatings, or dielectric layers.

Adhesion Mechanisms and Interfacial Interactions Mediated by 11 Methacryloyloxyundecylphosphonic Acid

Chemical Bonding at Interfaces

The primary advantage of incorporating functional monomers like 11-methacryloyloxyundecylphosphonic acid into adhesive systems is their ability to form strong, stable chemical bonds with the substrate. These chemical interactions can be broadly categorized into covalent linkages and secondary interactions such as hydrogen bonding and acid-base reactions.

The phosphonic acid group of 11-methacryloyloxyundecylphosphonic acid is highly reactive towards metal oxides present on the surface of materials like zirconia. This reactivity leads to the formation of robust covalent bonds. Research on the closely related phosphate (B84403) ester monomer, 10-methacryloyloxydecyldihydrogenphosphate (MDP), demonstrates that its phosphate ester group chemically bonds to metal oxides (MxOy) and zirconia-based ceramics. kuraraydental.com This interaction results in the formation of a direct, chemical bridge between the ceramic surface and the resin matrix.

Computational modeling and thermodynamic calculations have further elucidated the nature of this bond. Studies on the interaction between MDP and tetragonal zirconia have confirmed the spontaneous formation of coordinate bonds. nih.gov These bonds can form in different configurations, with a double-coordinate configuration being more energetically favorable than a single-coordinate one. nih.gov The reaction is thermodynamically favorable, with a significant negative Gibbs free energy, indicating a spontaneous and stable bond formation. nih.gov Time-of-flight secondary ion mass spectroscopy (TOF-SIMS) analysis has provided direct evidence of this chemical bond, detecting fragments indicative of a P-O-Zr group at the interface between zirconia and a phosphate monomer-containing primer. nih.gov This covalent linkage is fundamental to the high bond strengths observed when using such primers on zirconia surfaces. kuraraydental.comnih.gov

When bonding to tooth structure, particularly dentin and enamel, both hydrogen bonding and acid-base interactions are critical. Tooth enamel and dentin are primarily composed of hydroxyapatite (B223615) (calcium phosphate). libretexts.org The acidic phosphonic acid group of the monomer can interact with this mineral component in an acid-base reaction. nih.gov This interaction demineralizes the tooth substrate on a micro-level, allowing for infiltration of the resin monomer and creating a hybrid layer, which is a key component of micromechanical retention. nih.gov

Physical Interfacial Entanglements

Beyond direct chemical bonding, the adhesion mediated by 11-methacryloyloxyundecylphosphonic acid also relies heavily on physical interfacial entanglements, often referred to as micromechanical interlocking. This mechanism is particularly important when bonding to tooth structures.

The acidic nature of the phosphonic acid monomer allows it to simultaneously demineralize and infiltrate the enamel and dentin surfaces. nih.govekb.eg This process modifies the smear layer and exposes the underlying collagen fiber network in dentin, creating microporosities. nih.govnih.gov The monomer, along with other components of the adhesive resin, penetrates these microscopic irregularities. Subsequent polymerization of the methacrylate (B99206) group of the monomer within this demineralized matrix locks the resin in place, forming what is known as the "hybrid layer". ekb.eg This hybrid layer is a tough, acid-resistant structure composed of both tooth tissue and polymerized resin, creating a strong mechanical connection that is essential for the long-term success of the restoration. nih.govekb.eg

Influence of Polymerized 11-Methacryloyloxyundecylphosphonic Acid on Adhesion Strength

The formation of chemical bonds and physical entanglements translates directly to improved adhesion strength. The inclusion of phosphonic or phosphoric acid-based monomers in dental primers and cements significantly enhances the bond strength to various substrates.

For instance, priming zirconia with a phosphate monomer-containing product dramatically increases shear bond strength (SBS) compared to unprimed zirconia. nih.gov Studies have shown an increase from approximately 4 MPa for unprimed surfaces to between 17-23 MPa for primed surfaces. nih.gov The pH of the application environment can also influence the effectiveness of these monomers, with alkaline conditions potentially favoring the formation of coordinate bonds and leading to higher bond strengths on zirconia. nih.gov

When bonding to dentin, self-adhesive resin cements containing multifunctional acid methacrylate monomers demonstrate robust adhesion. nih.govcnrs.fr The bond strength can be influenced by the specific dentin region (e.g., superficial, deep, axial), with some cements showing higher strength in deeper or axial dentin. cnrs.fr The type of acidic monomer also matters; a methacrylate-based cement with a phosphonic acid acrylate (B77674) has been shown to achieve higher push-out bond strengths in root canals compared to one containing a phosphoric acid monomer. researchgate.net

Table 1: Shear Bond Strength (SBS) of Adhesives with Functional Acidic Monomers on Various Substrates

| Substrate | Adhesive System/Primer | Pre-treatment | Mean Shear Bond Strength (MPa) | Reference |

| Zirconia | Unprimed | None | 4 | nih.gov |

| Zirconia | Primed with Zirconia Primer | None | 17-23 | nih.gov |

| Zirconia | MDP-based primer | Acidic conditions | Lower SBS | nih.gov |

| Zirconia | MDP-based primer | Alkaline conditions | Highest SBS | nih.gov |

| Dentin (Enamel) | RelyX Ultimate (Self-etch mode) | None | 23.78 | ekb.eg |

| Dentin (Enamel) | RelyX Ultimate (Total-etch mode) | Phosphoric Acid Etch | 35.60 | ekb.eg |

| Intraradicular Dentin | Phosphonic acid acrylate cement | None | 9.1 (coronal) | researchgate.net |

| Intraradicular Dentin | Phosphoric acid acrylate cement | None | 7.3 (coronal) | researchgate.net |

Modulation of Surface Energy and Wettability via 11-Methacryloyloxyundecylphosphonic Acid Modifications

Surface energy and wettability are critical properties that determine how well an adhesive will spread over and interact with a substrate. nih.gov Untreated zirconia is typically a high-energy surface that is very hydrophilic, as indicated by a low contact angle with water (around 15 degrees). nih.gov

Treating the zirconia surface with a primer containing a phosphate monomer like 11-methacryloyloxyundecylphosphonic acid significantly alters its surface characteristics. The application of such a primer increases the contact angle to a range of 56 to 72 degrees, making the surface more hydrophobic. nih.gov This change in wettability is a direct result of the chemical bond formation between the monomer and the zirconia surface. The long, non-polar hydrocarbon chain of the monomer orients away from the surface, creating a new, lower-energy surface that is more compatible with the subsequently applied resin cement. This improved compatibility ensures better spreading and adaptation of the cement, contributing to a more uniform and robust bond. nih.govncsu.edu

The stability of this surface modification is noteworthy. Even after exposure to harsh conditions, such as strong acids or boiling water, the modified, more hydrophobic surface remains, indicating the durability of the chemical bond formed by the monomer. nih.gov

Table 2: Contact Angle of Water on Zirconia Surfaces

| Surface Treatment | Mean Contact Angle (degrees) | Surface Characteristic | Reference |

| Unprimed Zirconia | 15 | Hydrophilic | nih.gov |

| Primed Zirconia (ZPrime Plus) | 56 - 72 | More Hydrophobic | nih.gov |

Advanced Characterization of 11 Methacryloyloxyundecylphosphonic Acid and Its Polymerized Systems

Spectroscopic Analysis of Molecular Structure and Surface Interactions

Spectroscopic techniques are indispensable for elucidating the chemical structure and bonding characteristics of 11-MUP at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of 11-MUP. core.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and signal integrals, the precise arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule can be established. core.ac.uk

In a typical ¹H NMR spectrum of 11-MUP, distinct signals corresponding to the vinyl protons of the methacrylate (B99206) group, the methylene (B1212753) protons of the long alkyl chain, and the protons adjacent to the phosphate (B84403) group are observed. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to further confirm the connectivity between different protons and their attached carbons, providing a complete structural assignment. nd.edu

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Methacrylate Vinyl Protons | 5.5 - 6.1 |

| Methylene Protons (alkyl chain) | 1.2 - 1.8 |

| Methylene Protons adjacent to Oxygen | ~4.1 |

| Methylene Protons adjacent to Phosphorus | ~1.6 |

This table presents typical ¹H NMR chemical shift ranges for the key functional groups in 11-MUP.

Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon skeleton. The spectrum will show characteristic signals for the carbonyl carbon of the methacrylate group, the double-bond carbons, the various methylene carbons in the undecyl chain, and the carbon atom bonded to the phosphonic acid group.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~167 |

| Vinyl Carbons (C=C) | 125 - 136 |

| Methylene Carbons (alkyl chain) | 25 - 35 |

| Methylene Carbon adjacent to Oxygen | ~65 |

| Methylene Carbon adjacent to Phosphorus | ~29 |

This table presents typical ¹³C NMR chemical shift ranges for the key carbon environments in 11-MUP.

For polymerized systems of 11-MUP, NMR can be used to assess the degree of polymerization by monitoring the disappearance of the vinyl proton signals. Solid-state NMR techniques may be required to analyze the cross-linked polymer network.

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in 11-MUP and for studying the chemical bonds formed during its interaction with substrates. libretexts.orgvscht.cz The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. vscht.cz

The FT-IR spectrum of 11-MUP exhibits characteristic absorption bands that confirm its molecular structure. These include:

C=O stretching: A strong absorption band around 1720 cm⁻¹ is indicative of the carbonyl group in the methacrylate moiety.

C=C stretching: A band around 1640 cm⁻¹ corresponds to the carbon-carbon double bond of the methacrylate group.

C-H stretching: Absorptions in the range of 2850-2960 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the long alkyl chain. vscht.cz

P=O stretching: A broad and strong absorption in the region of 1000-1100 cm⁻¹ is characteristic of the P=O bond in the phosphonic acid group.

P-O-H stretching: A very broad absorption between 2500 and 3300 cm⁻¹ is typically observed for the hydroxyl groups of the phosphonic acid, often indicating hydrogen bonding. libretexts.org

When 11-MUP is polymerized, the intensity of the C=C stretching vibration at ~1640 cm⁻¹ decreases significantly, providing a method to monitor the polymerization process. Furthermore, when 11-MUP interacts with a substrate, such as a metal oxide or hydroxyapatite (B223615), changes in the P=O and P-O-H stretching bands can provide evidence of chemical bond formation between the phosphonic acid group and the surface.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (methacrylate) | ~1720 |

| C=C (methacrylate) | ~1640 |

| C-H (alkyl chain) | 2850-2960 |

| P=O (phosphonic acid) | 1000-1100 |

| O-H (phosphonic acid) | 2500-3300 (broad) |

This table summarizes the key FT-IR absorption bands for the functional groups present in 11-MUP.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. thermofisher.com It is particularly valuable for studying the interaction of 11-MUP with various substrates. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of the core-level electrons can be determined, which are characteristic of each element and its chemical environment. thermofisher.com

In the analysis of a surface treated with 11-MUP, XPS can be used to:

Confirm the presence of 11-MUP: The detection of phosphorus (P 2p), carbon (C 1s), and oxygen (O 1s) signals on the substrate surface confirms the adsorption of the monomer.

Investigate the bonding mechanism: High-resolution scans of the P 2p and O 1s regions can reveal changes in the chemical state of the phosphonic acid group upon interaction with the substrate. For example, a shift in the P 2p binding energy can indicate the formation of a P-O-metal or P-O-Ca bond.

Determine the thickness and coverage of the 11-MUP layer: The attenuation of the substrate signals (e.g., from a metal or ceramic) by the overlying 11-MUP layer can be used to estimate the thickness of the adsorbed film.

| Element | Core Level | Typical Binding Energy (eV) | Information Gained |

| Carbon | C 1s | ~285 (C-C, C-H), ~286.5 (C-O), ~289 (O-C=O) | Confirmation of the organic molecule, identification of different carbon functional groups. |

| Oxygen | O 1s | ~531 (P=O), ~532.5 (C=O), ~533 (C-O, P-O-H) | Information on the different oxygen environments, changes upon bonding to substrate. |

| Phosphorus | P 2p | ~133-134 | Confirmation of the phosphonic acid group, shifts indicate chemical interaction with the substrate. |

This table outlines the key XPS signals used to characterize 11-MUP on a surface.

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful technique for determining the orientation of molecules adsorbed on surfaces. aps.org It involves tuning the energy of synchrotron-based X-rays through the absorption edge of a specific element (e.g., carbon K-edge) and measuring the absorption intensity. The intensity of certain resonance features is dependent on the orientation of the molecular orbitals with respect to the polarization of the incident X-rays. aps.org

For 11-MUP adsorbed on a surface, NEXAFS can be used to determine the tilt angle of the long alkyl chain with respect to the surface normal. By analyzing the angular dependence of the σ* and π* resonances associated with the C-H and C-C bonds in the alkyl chain and the C=C and C=O bonds in the methacrylate group, a detailed picture of the molecular orientation within the self-assembled monolayer can be obtained. This information is crucial for understanding how the molecules pack on the surface and how this packing influences the properties of the resulting interface.

Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that provides information about the structure and orientation of molecules at an interface. researchgate.net It is a second-order nonlinear optical process where two laser beams of different frequencies (one visible, one infrared) are overlapped at an interface, generating a third beam at the sum frequency. The SFG signal is only generated from a region where there is a lack of inversion symmetry, making it highly sensitive to interfaces.

SFG can be used to probe the vibrational modes of the 11-MUP molecules at an interface, such as the air/liquid or solid/liquid interface. cam.ac.uk By analyzing the SFG spectra, one can obtain information about:

Molecular orientation: The polarization dependence of the SFG signal can be used to determine the average orientation of specific functional groups, such as the methyl (CH₃) and methylene (CH₂) groups of the alkyl chain.

Interfacial ordering: The intensity of the SFG signal is related to the number of ordered molecules at the interface. A strong signal indicates a well-ordered monolayer, while a weak or non-existent signal suggests a disordered or non-existent layer.

Conformational changes: SFG can detect changes in the conformation of the alkyl chains (e.g., from all-trans to gauche) upon changes in surface coverage, temperature, or other environmental factors.

Microscopic and Surface Topography Investigations

While spectroscopic techniques provide information at the molecular level, microscopic methods are essential for visualizing the surface topography and morphology of 11-MUP films and their polymerized counterparts on a larger scale. These techniques provide a visual representation of how the molecules assemble on a surface and the resulting surface texture.

Atomic Force Microscopy (AFM) for SAM Morphology and Adhesion Force

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique that provides topographical information and can also measure force interactions at the nanoscale. In the context of 11-Methacryloyloxyundecylphosphonic acid (11-MUPA), AFM is instrumental in characterizing the morphology of self-assembled monolayers (SAMs) and quantifying the adhesion forces between these functionalized surfaces and other materials.

The formation of SAMs is a critical step in many applications of 11-MUPA. These monolayers create a well-defined and oriented layer of molecules on a substrate, which can then be used for further chemical reactions or to control surface properties. AFM imaging allows for the direct visualization of these SAMs on various substrates, such as gold (111). nih.gov This imaging can reveal the packing density, domain formation, and presence of defects within the monolayer. For instance, AFM has been used to image DNA molecules immobilized on 11-mercaptoundecanoic acid (MUDA) SAMs, a structurally similar long-chain alkanethiol, demonstrating the capability to resolve molecular-level details on these functionalized surfaces. nih.gov

Beyond topographical imaging, AFM-based single-cell force spectroscopy (SCFS) can be employed to measure the adhesion forces between cells and surfaces functionalized with molecules like 11-MUPA. nih.gov This technique involves attaching a single cell to an AFM cantilever and then bringing it into contact with the functionalized substrate. By measuring the force required to retract the cantilever and detach the cell, researchers can quantify the adhesive interactions. nih.gov This information is crucial for understanding how cells interact with biomaterials and for designing surfaces that promote or inhibit cell adhesion for specific biomedical applications. While direct studies on 11-MUPA are not detailed in the provided results, the principles of SCFS are broadly applicable to studying cell adhesion on various functionalized surfaces. nih.gov

| Parameter | Description | Typical Information Obtained |

| Topography | High-resolution imaging of the surface of the SAM. | Packing quality, presence of defects, domain size and shape, and overall monolayer homogeneity. |

| Adhesion Force | Measurement of the force required to separate the AFM tip (or a functionalized probe/cell) from the SAM surface. | Quantification of adhesive interactions, understanding of surface energy, and evaluation of the effectiveness of surface functionalization for specific binding. |

Dynamic Light Scattering (DLS) for Aggregate Formation in Solution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in solution. For 11-Methacryloyloxyundecylphosphonic acid, DLS is particularly valuable for investigating the formation and size of aggregates or micelles in aqueous and non-aqueous solutions.

Due to its amphiphilic nature, possessing a long hydrophobic undecyl chain and a hydrophilic phosphonic acid headgroup, 11-MUPA can self-assemble into various structures in solution. The concentration at which these aggregates begin to form is known as the critical micelle concentration (CMC). DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. This information is then used to calculate the hydrodynamic radius (Rh) of the particles, providing insight into their size.

By performing DLS measurements at different concentrations of 11-MUPA, one can observe the transition from individual molecules (unimers) to larger aggregates. Below the CMC, the solution will primarily contain unimers, resulting in a small hydrodynamic radius. As the concentration increases and surpasses the CMC, the formation of micelles or other aggregates will be indicated by the appearance of a population of particles with a significantly larger hydrodynamic radius. The size and polydispersity of these aggregates can be influenced by factors such as solvent composition, pH, and temperature.

| Parameter Measured | Information Gained |

| Hydrodynamic Radius (Rh) | Provides the size of the particles or aggregates in solution. A significant increase in Rh with concentration can indicate micelle formation. |

| Polydispersity Index (PDI) | Indicates the breadth of the size distribution. A low PDI suggests a monodisperse population of aggregates, while a high PDI indicates a wide range of aggregate sizes. |

| Scattered Light Intensity | An increase in the overall scattered light intensity can also signal the formation of larger aggregates. |

Computational and Theoretical Insights into 11 Methacryloyloxyundecylphosphonic Acid Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a computational microscope, allowing researchers to observe the time-evolved behavior of molecular systems. For systems involving functional monomers, MD simulations can elucidate complex processes such as self-assembly on surfaces, the conformational dynamics of polymer chains, and the intricate interactions that govern adhesion at interfaces.

While specific MD studies on 11-methacryloyloxyundecylphosphonic acid are not prevalent, simulations of analogous phosphonic acids and adhesive monomers like 10-MDP reveal key mechanisms of adsorption and monolayer formation. Simulations show that such monomers readily adsorb onto surfaces like hydroxyapatite (B223615) and metal oxides. wikipedia.org The process is driven by the strong interaction between the phosphonic acid headgroup and the substrate. wikipedia.org

The formation of a self-assembled monolayer (SAM) is a critical step. Simulations indicate that the long alkyl chains of these molecules tend to align, creating an ordered, hydrophobic layer. The stability of this layer is influenced by lateral interactions between adjacent molecules. In the case of phosphonic acids on ice surfaces, simulations have shown that strong lateral interactions can lead to the formation of molecular aggregates, a process that is temperature-dependent. This suggests that the packing and ordering of 11-methacryloyloxyundecylphosphonic acid monolayers would be similarly influenced by both substrate interactions and intermolecular forces within the monolayer.

When monomers like 10-MDP are copolymerized, they can alter the polymerization kinetics. Studies on experimental composites have shown that increasing the concentration of 10-MDP can linearly increase the maximum rate of polymerization and the final degree of conversion. ucl.ac.uk This is attributed to the lower molecular weight and higher molar concentration of 10-MDP compared to other dimethacrylate monomers, allowing for faster diffusion and more frequent reactive collisions. ucl.ac.uk MD simulations could further explore these phenomena by modeling the mobility of monomers and growing polymer chains, revealing how the presence of the long, flexible undecylphosphonic acid side chain affects chain entanglement, viscosity, and the final network architecture.

The primary function of 11-methacryloyloxyundecylphosphonic acid is to act as an adhesion-promoting monomer. Computational modeling is essential for understanding the mechanisms that drive this adhesion at the atomic level. Molecular docking studies, a computational technique related to MD, have been used to investigate the interaction between the similar 10-MDP monomer and collagen. nih.gov These studies revealed that both free 10-MDP and its calcium salt can form stable complexes with collagen through hydrogen bonding, which helps preserve the integrity of the adhesive-dentin interface. nih.gov

Furthermore, MD simulations have been employed to study the adhesion of peptides to hydroxyapatite, a key component of tooth enamel and bone. These simulations demonstrate that adhesion is not solely based on direct chemical interactions but is also significantly influenced by the peptide's conformational structure. nih.govresearchgate.net Electrostatic interactions between charged groups on the molecule and the crystal surface are crucial. nih.govresearchgate.net For 11-methacryloyloxyundecylphosphonic acid, this implies that its phosphonic acid group would strongly interact with calcium ions on hydroxyapatite or metal ions on zirconia surfaces, while the flexible alkyl chain allows the molecule to adopt an optimal conformation for strong interfacial bonding. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It is particularly powerful for characterizing chemical bonds and predicting the stability of molecules and their interactions at interfaces, providing fundamental data that complements experimental findings.

DFT calculations are instrumental in understanding the intrinsic properties of the 11-methacryloyloxyundecylphosphonic acid molecule. The molecule possesses distinct functional groups: a polymerizable methacrylate (B99206) group, a flexible hydrophobic undecyl spacer chain, and a reactive phosphonic acid headgroup. DFT can be used to calculate the electron distribution across the molecule, identifying the electrophilic and nucleophilic sites that govern its reactivity.

The phosphonic acid group is the key to its adhesive capabilities. DFT studies on the interaction of the analogous 10-MDP with zirconia (ZrO₂) confirm that the formation of Zr-O-P bonds is the primary mechanism of chemical adhesion. researchgate.net The calculations show that solvents are necessary to facilitate this reaction. researchgate.net The electronic structure of the phosphate (B84403) headgroup allows it to act as a Lewis base, donating electron density to the Lewis acidic zirconium atoms on the surface, forming a strong, hydrolytically stable coordinate bond. researchgate.netmdpi.com This chemical bond is fundamental to the durability of restorations on zirconia substrates. mdpi.com

A significant application of DFT is the calculation of thermodynamic parameters, such as binding energies, for the interaction of adhesive monomers with substrates. This allows for the quantitative comparison of different molecular structures and their potential bonding effectiveness.

In a comprehensive DFT study on 10-MDP and its variants interacting with a tetragonal zirconia cluster, researchers calculated the thermodynamic stability of the resulting complexes. researchgate.net The results showed that modifying the molecular structure of the monomer has a direct impact on its chemical affinity for zirconia. For instance, extending the spacer chain length or introducing hydroxyl or carboxyl side groups can lead to higher thermodynamic stability compared to the standard 10-MDP molecule. researchgate.net These findings provide a rational basis for designing new adhesive monomers with enhanced performance.

Applications of 11 Methacryloyloxyundecylphosphonic Acid in Advanced Materials Development

Dental Adhesive Systems

In dentistry, achieving a durable bond between restorative materials and the natural tooth structure is paramount for the longevity of restorations. 11-Methacryloyloxyundecylphosphonic acid serves as a critical adhesion-promoting monomer in modern dental adhesives.

The primary mineral component of both enamel and dentin is hydroxyapatite (B223615). The phosphonic acid group of 11-methacryloyloxyundecylphosphonic acid exhibits a strong affinity for the calcium ions in hydroxyapatite. This interaction allows the monomer to chemically bond to the tooth structure, a process that complements the micromechanical interlocking achieved by acid-etching techniques. scielo.brpreprints.org The adhesion mechanism involves the demineralization of the tooth surface by the acidic monomer, which exposes the underlying collagen network in dentin and creates microporosities in enamel. nih.govsmilesofvirginia.comumn.edu The monomer then infiltrates this conditioned surface.

11-Methacryloyloxyundecylphosphonic acid is a key ingredient in "self-etch" or "etch-and-rinse" adhesive systems. scielo.brnih.gov These systems simplify the clinical procedure by combining the etching, priming, and bonding steps. The adhesive solution contains acidic functional monomers, like 11-methacryloyloxyundecylphosphonic acid, which simultaneously demineralize and infiltrate the tooth substrate without the need for a separate phosphoric acid etching and rinsing step. mdpi.com

In these formulations, the acidic monomers modify and incorporate the smear layer—a layer of debris produced during tooth preparation—into the hybrid layer. mdpi.com The pH of these self-etch systems is typically higher than that of traditional phosphoric acid etchants, which can be advantageous for dentin bonding. scielo.brmdpi.com The ability of 11-methacryloyloxyundecylphosphonic acid to bond to hydroxyapatite is particularly beneficial in these systems, as it ensures a stable chemical link to the residual mineral content within the hybrid layer. preprints.orgnih.gov

Within resin composites, while the bulk of the material is composed of dimethacrylate monomers like Bis-GMA, the integration of functional monomers such as 11-methacryloyloxyundecylphosphonic acid in the preceding adhesive layer is what ensures the composite restoration is securely anchored to the tooth. nih.govnih.gov The methacrylate (B99206) group of the anchored acid monomer copolymerizes with the resin composite matrix during light curing, effectively welding the restoration to the tooth via the adhesive interface.

Surface Coatings and Thin Films

The ability of 11-methacryloyloxyundecylphosphonic acid to form self-assembled monolayers (SAMs) on a variety of oxide-containing substrates makes it a versatile tool for creating functional surface coatings and thin films. The phosphonic acid headgroup strongly and selectively binds to surfaces like titanium oxide, aluminum oxide, and silica (B1680970), while the long alkyl chain promotes the formation of a densely packed, ordered monolayer. researchgate.net

Engineering of Transparent Conductive Oxide Surfaces for Optoelectronic Devices

Transparent conductive oxides (TCOs), such as indium tin oxide (ITO), are essential components in a wide range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The performance of these devices is critically dependent on the properties of the interface between the TCO anode and the organic semiconductor layers. Modifying the TCO surface is a key strategy to optimize device efficiency, and phosphonic acids have emerged as a highly effective class of molecules for this purpose. nih.govresearchgate.net

Phosphonic acids are known to bind strongly to metal oxide surfaces, forming robust, self-assembled monolayers (SAMs). nih.govresearchgate.net This binding typically occurs through the condensation of the P-OH groups of the acid with the surface hydroxyl groups of the metal oxide, forming M-O-P bonds. researchgate.net In the case of ITO, studies using X-ray photoelectron spectroscopy (XPS) and infrared reflection-adsorption spectroscopy (IRRAS) have indicated a predominantly bidentate binding fashion, where two of the three oxygen atoms from the phosphonic acid group are involved in binding to the surface. nih.gov

Table 1: Impact of Phosphonic Acid (PA) Modification on Indium Tin Oxide (ITO) Properties This table is a representative summary based on findings for various phosphonic acids.

| Property | Unmodified ITO | ITO Modified with PA SAM | Effect on Device Performance |

|---|---|---|---|

| Work Function | Variable, sensitive to cleaning | Tunable over >1 eV nih.gov | Optimized charge injection/extraction nih.gov |

| Surface Energy | High, polar | Can be decreased and controlled capes.gov.br | Improved compatibility with organic layers capes.gov.br |

| Interface Stability | Prone to contamination | Improved stability due to robust M-O-P bonds nih.govprinceton.edu | Enhanced device lifetime and reliability princeton.edu |

| Charge Injection Barrier | Often significant | Can be substantially reduced princeton.edu | Lower operating voltage, higher efficiency princeton.edu |

Development of Functional Coatings for Diverse Substrates

The bifunctional character of 11-methacryloyloxyundecylphosphonic acid makes it an excellent candidate for forming functional coatings on a wide variety of substrates, particularly metals and ceramics. The phosphonic acid headgroup serves as a powerful anchor, forming strong covalent or dative bonds with metal oxide surfaces. This strong adhesion is the foundation for creating durable and stable coatings.

Once the monomer is anchored to the surface via the phosphonic acid group, the exposed methacrylate tail becomes available for further reactions. This terminal double bond can be polymerized using various techniques, such as UV-initiated or thermal radical polymerization, to form a cross-linked polymer film on the substrate. This process allows for the creation of a robust, covalently bound polymer coating.

The properties of the resulting coating can be tailored by co-polymerizing the 11-methacryloyloxyundecylphosphonic acid with other monomers. For instance, co-polymerizing with fluorinated methacrylates could produce a hydrophobic and oleophobic surface. Incorporating monomers with biological signaling molecules could create biocompatible or antimicrobial surfaces. This approach has been used to modify the surface of polycaprolactone (B3415563) (PCL) by grafting poly(methacrylic acid) to create carboxyl groups that can then be used to immobilize gelatin, improving the material's cytocompatibility. nih.gov Similarly, the methacrylate group of 11-methacryloyloxyundecylphosphonic acid provides a versatile platform for creating a vast range of functional coatings for applications in anti-corrosion, anti-fouling, and biomedical devices.

Polymer Electrolytes for Energy Storage Devices

Gel polymer electrolytes (GPEs) are a critical area of research for developing safer and more reliable energy storage devices, such as lithium-ion and sodium-ion batteries. nih.gov They offer a promising alternative to traditional liquid electrolytes, which can be prone to leakage and flammability. nih.govnih.gov

Role of Phosphonate (B1237965) Monomers in Gel Polymer Electrolytes

Phosphonate-containing monomers are increasingly being incorporated into GPEs to enhance their performance. princeton.edu The presence of the polar phosphonate group (P=O) in the polymer matrix can improve the dissociation of lithium or sodium salts and facilitate ion transport. researchgate.net By synthesizing GPEs through the in situ polymerization of functional monomers, an integrated electrolyte and cathode system with a high-quality electrolyte/electrode interface can be achieved. arizona.edu

In one study, gel copolymer electrolytes were created by the in situ thermal copolymerization of phosphonate monomers with trifluoroethyl methacrylate and methyl methacrylate. princeton.edu The resulting GPEs exhibited several desirable properties:

Excellent Thermal Stability: The electrolytes were stable at elevated temperatures, which is crucial for battery safety. princeton.edu

Wide Electrochemical Stability Window: The GPEs were stable at high voltages (≥5.0 V vs Na/Na+), enabling their use with high-voltage cathode materials. princeton.edu

High Ionic Conductivity: The electrolytes demonstrated adequate ionic conductivities, on the order of 1.4 × 10⁻³ S cm⁻¹, which is necessary for efficient battery operation. princeton.edu

The phosphonate groups contribute to these properties by creating a polymer network that effectively traps the liquid electrolyte, preventing leakage while maintaining high ionic mobility. researchgate.net Furthermore, phosphonate-functionalized ionic liquids have been used to create GPEs that are flame-retardant and suppress the formation of lithium dendrites, leading to safer batteries with long cycle lives. nih.gov

Influence of Chain Length on Interfacial Stability and Performance

Research on a series of phosphonate monomers with varying flexible-group chain lengths has revealed key structure-property relationships. capes.gov.brprinceton.edu While increasing the chain length can lead to higher ionic conductivities and lower activation energies for ion transport, it can also negatively affect interfacial stability. capes.gov.br Studies have shown that GPEs made with shorter-chain phosphonate monomers exhibit superior interfacial stability and are better at inhibiting the decomposition of the liquid electrolyte at the electrode surface. princeton.edu

This improved stability translates directly to better battery performance. In sodium-ion batteries assembled with these GPEs, cells using electrolytes with shorter-chain phosphonate monomers demonstrated much better long-term cycling stability and higher capacity retention. princeton.edu For example, after 5000 cycles, batteries with shorter-chain monomers retained up to 87% of their capacity, compared to lower retention for batteries with longer-chain monomers. princeton.edu This indicates that while a longer chain like the undecyl group in 11-methacryloyloxyundecylphosphonic acid might enhance conductivity, an optimal chain length must be determined to balance conductivity with the crucial need for interfacial stability for long-life energy storage devices.

Table 2: Effect of Phosphonate Monomer Chain Length on Gel Polymer Electrolyte (GPE) and Sodium-Ion Battery Performance Data derived from studies on various phosphonate monomers.